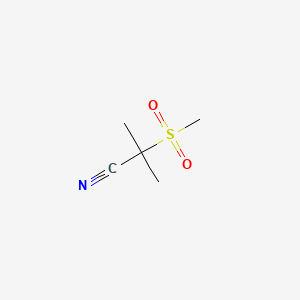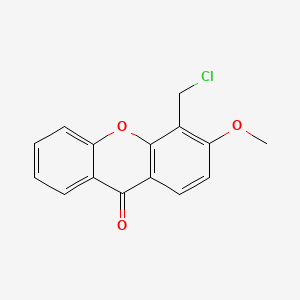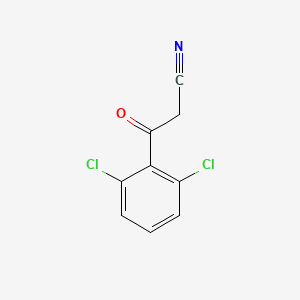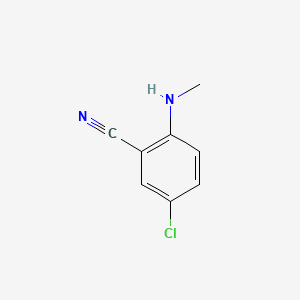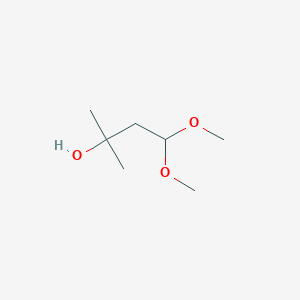
4,4-二甲氧基-2-甲基-2-丁醇
描述
4,4-Dimethoxy-2-methyl-2-butanol is an organic building block . It has a linear formula of (CH3O)2CHCH2C(CH3)2OH . It has a molecular weight of 148.20 .
Synthesis Analysis
The synthesis of 4,4-Dimethoxy-2-methyl-2-butanol involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxy-2-methyl-2-butanol is represented by the SMILES string COC(CC©©O)OC . The InChI code for the compound is 1S/C7H16O3/c1-7(2,8)5-6(9-3)10-4/h6,8H,5H2,1-4H3 .Chemical Reactions Analysis
4,4-Dimethoxy-2-methyl-2-butanol may be used in the microwave-mediated synthesis of 2,2-dimethyl-2H-chromones . It may also be used in the preparation of alkyl substituted 3′R,4′R-di-O-(-)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) analogs .Physical And Chemical Properties Analysis
4,4-Dimethoxy-2-methyl-2-butanol has a refractive index of n20/D 1.4226 (lit.) and a density of 0.956 g/mL at 25 °C (lit.) .科学研究应用
生物燃料生产
在生物燃料领域的研究探索了各种醇类及其衍生物作为可持续能源来源的可能性。像对丁醇生产技术的研究等研究突出了某些醇类作为生物燃料的潜力,强调了发酵过程和化学转化途径的进展以提高产量和效率(Jin et al., 2011); (Ndaba et al., 2015)。这些见解可能与在生物燃料领域探索“4,4-二甲氧基-2-甲基-2-丁醇”相关,考虑到其结构特征可能影响燃烧和能量输出。
环境科学
化学化合物的环境命运和行为,包括它们对土壤和其他材料的吸附,对于评估生态影响至关重要。对苯氧基除草剂及其吸附动力学的研究可以提供适用于理解“4,4-二甲氧基-2-甲基-2-丁醇”等化合物的环境相互作用的方法和见解(Werner et al., 2012)。这些研究有助于描绘化学结构如何影响环境迁移和持久性。
化学过程优化
在化学制造和工艺设计中,优化反应并减少副产物是关键目标。例如,对乙烯二聚化和丁烯-1生产的研究探讨了催化剂和反应条件以增强选择性和产率(Alenezi et al., 2019)。这些过程优化和效率原则直接适用于“4,4-二甲氧基-2-甲基-2-丁醇”的合成和应用开发,重点关注其作为工业化学中的中间体或最终产品的潜力。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4,4-dimethoxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,8)5-6(9-3)10-4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXZLBECCIWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403327 | |
| Record name | 4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-2-methyl-2-butanol | |
CAS RN |
31525-67-4 | |
| Record name | 4,4-Dimethoxy-2-methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31525-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 4,4-dimethoxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

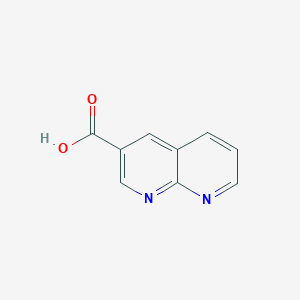
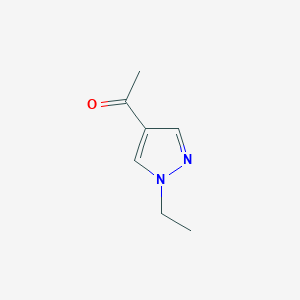

acetic acid](/img/structure/B1598896.png)
